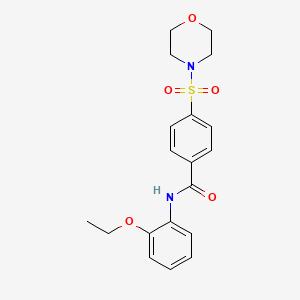

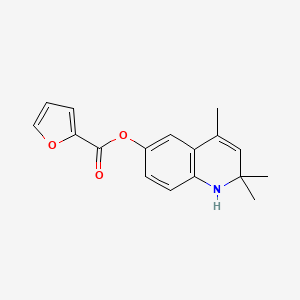

N-1-naphthyl-2-pyrazinecarboxamide

説明

Synthesis Analysis N-1-naphthyl-2-pyrazinecarboxamide and related compounds have been synthesized through various methods, demonstrating the versatility and complexity of organic synthesis. For example, a three-component synthesis involving Rh(III)-catalyzed cascade annulation processes has been employed for the construction of N-naphthyl pyrazoles, showcasing the efficiency of direct reactions in creating complex structures (Chen et al., 2023). Another approach involved N-1-Naphthyl-3-oxobutanamide reacting with various reagents to yield a range of heterocyclic compounds, indicating the chemical flexibility and potential for diverse applications (Hussein et al., 2009).

Molecular Structure Analysis The molecular structure and crystal packing of compounds related to N-1-naphthyl-2-pyrazinecarboxamide have been extensively studied. For instance, a study on pyrazinecarboxamide derivatives revealed intricate hydrogen bonding patterns and network structures, highlighting the significance of molecular interactions in determining the crystal structures (Cati & Stoeckli-Evans, 2017). Additionally, robust π-π stacking interactions have been observed in the formation of mercury coordination compounds, underscoring the role of substituent positioning in supramolecular organization (Khavasi & Mir Mohammad Sadegh, 2014).

Chemical Reactions and Properties N-1-naphthyl-2-pyrazinecarboxamide derivatives exhibit a range of chemical behaviors, influenced by their structural attributes. The formation of various heterocyclic structures through reactions involving this compound showcases its chemical reactivity and potential for generating bioactive molecules (Fadda et al., 2015).

Physical Properties Analysis The physical properties of N-1-naphthyl-2-pyrazinecarboxamide derivatives, such as melting points, solubility, and crystalline form, are crucial for their practical applications. These properties can be significantly influenced by molecular structure, as demonstrated by the existence of polymorphs with distinct crystal packing arrangements and interactions (Pacifico & Stoeckli-Evans, 2004).

Chemical Properties Analysis The chemical properties of N-1-naphthyl-2-pyrazinecarboxamide derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups and the overall molecular architecture. The unexpected acidity of certain naphthalene diimides, for example, has been attributed to specific solvation effects, highlighting the complex interplay between structure and reactivity (Doria et al., 2009).

科学的研究の応用

Crystallographic Studies and Supramolecular Assemblies

Studies have explored the crystallographic properties and supramolecular assembly behavior of N-1-naphthyl-2-pyrazinecarboxamide derivatives. For example, Adalder, Sankolli, and Dastidar (2012) investigated cocrystals of pyrazinecarboxamide (PZA) with monocarboxylic acids, noting preferential amide–amide and acid–acid homosynthons occurrences in these structures (Adalder, Sankolli, & Dastidar, 2012). This research contributes to understanding the molecular interactions in pharmaceutical active ingredients.

Coordination Compounds and Geometrical Analysis

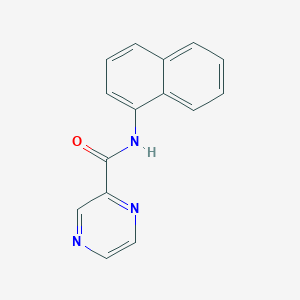

Khavasi and Sadegh (2015, 2014) conducted extensive research on the effect of π-π interactions and coordination geometries in mercury coordination compounds using ligands like N-(quinolin-2-yl)pyrazine-2-carboxamide and N-1-naphthyl-2-pyrazinecarboxamide (Khavasi & Sadegh, 2015) (Khavasi & Sadegh, 2014). Their findings highlight the impact of ligand structure on the formation of supramolecular assemblies and coordination geometries.

Synthesis of Heterocyclic Compounds

Badawy, Kandeel, Awad, and Abdel-Rahman (2008) explored the synthesis of various naphthopyran, pyrazole, and pyridine derivatives using 1-(1-hydroxy-2-naphthyl) ethanone as a starting material. This research has implications for the development of new compounds with potential pharmaceutical applications (Badawy, Kandeel, Awad, & Abdel-Rahman, 2008).

Pharmaceutical Research

El-Agrody et al. (2000) synthesized naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and studied their antimicrobial activities, demonstrating the pharmaceutical relevance of N-1-naphthyl-2-pyrazinecarboxamide derivatives (El-Agrody et al., 2000).

Safety and Hazards

特性

IUPAC Name |

N-naphthalen-1-ylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15(14-10-16-8-9-17-14)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOBQSKOFIYTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)

![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)

![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)

![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)

![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)

![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)

![5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)